9alpha-Fluoro-16alpha-hydroxyhydrocortisone
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Overview
Description
9alpha-Fluoro-16alpha-hydroxyhydrocortisone is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is a derivative of hydrocortisone, modified to enhance its pharmacological activity. The addition of a fluorine atom at the 9alpha position and a hydroxyl group at the 16alpha position increases its potency and efficacy compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9alpha-Fluoro-16alpha-hydroxyhydrocortisone typically involves the hydroxylation of hydrocortisone at the 16alpha position. This can be achieved using microbial transformation, particularly with strains of Streptomyces roseochromogenes, which possess the enzymatic capability to hydroxylate steroid compounds . The reaction conditions often include optimized medium composition and controlled fermentation parameters to maximize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using microbial cultures. The process is carefully monitored to ensure consistent product quality and yield. The use of bioreactors and advanced fermentation technology allows for efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 9alpha-Fluoro-16alpha-hydroxyhydrocortisone undergoes various chemical reactions, including hydroxylation, oxidation, and isomerization. The hydroxylation at the 16alpha position is a key reaction that enhances its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include microbial cultures, specific enzymes, and optimized fermentation media. The conditions often involve controlled temperature, pH, and nutrient supply to facilitate the desired chemical transformations .
Major Products: The major product formed from the hydroxylation of hydrocortisone is this compound. Other by-products may include various hydroxylated and fluorinated derivatives, depending on the specific reaction conditions and microbial strains used .
Scientific Research Applications
9alpha-Fluoro-16alpha-hydroxyhydrocortisone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9alpha-Fluoro-16alpha-hydroxyhydrocortisone involves binding to the glucocorticoid receptor, leading to the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors . This results in the suppression of inflammatory responses and modulation of immune function. The fluorine atom at the 9alpha position enhances the compound’s binding affinity and potency .
Comparison with Similar Compounds
Hydrocortisone: The parent compound, less potent due to the absence of fluorine and hydroxyl modifications.
Triamcinolone: Another fluorinated corticosteroid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Prednisolone: A related corticosteroid with hydroxylation at different positions, used for similar therapeutic purposes.
Uniqueness: 9alpha-Fluoro-16alpha-hydroxyhydrocortisone is unique due to its specific modifications, which enhance its anti-inflammatory and immunosuppressive effects. The combination of fluorination and hydroxylation at specific positions distinguishes it from other corticosteroids and contributes to its superior pharmacological profile.
Properties
Molecular Formula |
C21H29FO6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(8R,9R,10S,13S,14R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h7,13-16,23,25-26,28H,3-6,8-10H2,1-2H3/t13-,14-,15?,16?,18+,19+,20+,21+/m1/s1 |
InChI Key |
SXQQMCLQCSKJNC-BKESAJFZSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@H]3[C@@]2(C(C[C@]4([C@@H]3CC([C@@]4(C(=O)CO)O)O)C)O)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CC(C4(C(=O)CO)O)O)C)O)F |
Origin of Product |
United States |
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